Chlorotripyrrolidinophosphonium hexafluorophosphate
Description
Properties
IUPAC Name |
chloro(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24ClN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCYRXJVGSZNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Cl.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClF6N3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583477 | |
| Record name | Chlorotri(pyrrolidin-1-yl)phosphanium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133894-48-1 | |
| Record name | Chlorotri(pyrrolidin-1-yl)phosphanium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotri(1-pyrrolidinyl)phosphonium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Procedure
Tripyrrolidinophosphine (C₁₂H₂₄N₃P) is dissolved in anhydrous diethyl ether under an inert atmosphere. Gaseous chlorine (Cl₂) is introduced dropwise at 0–5°C, resulting in the formation of chlorotripyrrolidinophosphonium chloride. The intermediate is then treated with an aqueous solution of KPF₆, precipitating the target compound as a crystalline solid. The reaction proceeds via nucleophilic substitution, where chlorine displaces a pyrrolidinyl group, followed by anion exchange with hexafluorophosphate.
Optimization and Yield
Key parameters include:
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Temperature Control : Maintaining sub-ambient temperatures prevents side reactions and ensures selective chlorination.
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Stoichiometry : A 1:1 molar ratio of tripyrrolidinophosphine to Cl₂ is critical to avoid over-chlorination.
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Workup : Filtration and recrystallization from dichloromethane/diethyl ether (1:3 v/v) yield a purity of >98%, as confirmed by ³¹P NMR and HPLC.
Table 1: Reaction Conditions for Chlorination Method
| Parameter | Value |
|---|---|
| Solvent | Diethyl ether |
| Temperature | 0–5°C |
| Reaction Time | 2–4 hours |
| Yield | 85–90% |
| Purity (HPLC) | ≥98% |
Phosphoryl Trichloride Method Using Tripyrrolidinophosphine Oxide
An alternative route employs tripyrrolidinophosphine oxide (C₁₂H₂₄N₃OP) and phosphoryl trichloride (POCl₃) in dichloromethane (DCM). This method avoids handling gaseous chlorine, enhancing operational safety.
Synthetic Steps
Tripyrrolidinophosphine oxide is dissolved in DCM and cooled to -10°C. POCl₃ is added slowly, forming a reactive intermediate. Subsequent addition of KPF₆ in water induces precipitation of the hexafluorophosphate salt. The mechanism involves the abstraction of an oxygen atom from the phosphine oxide by POCl₃, followed by chloride displacement.
Advantages and Limitations
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Safety : Eliminates Cl₂ gas, reducing toxicity risks.
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Scalability : Suitable for multi-gram synthesis but requires rigorous moisture control.
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Purity : Recrystallization from acetone/ether yields 80–85% purity, necessitating additional chromatographic steps for higher grades.
Table 2: Comparative Analysis of Chlorination vs. Phosphoryl Trichloride Methods
| Parameter | Chlorination Method | Phosphoryl Trichloride Method |
|---|---|---|
| Starting Material | Tripyrrolidinophosphine | Tripyrrolidinophosphine Oxide |
| Chlorine Source | Cl₂ gas | POCl₃ |
| Solvent | Diethyl ether | Dichloromethane |
| Yield | 85–90% | 75–80% |
| Purity | ≥98% | 80–85% |
| Safety Considerations | High (Cl₂ handling) | Moderate (moisture-sensitive) |
Alternative Synthetic Approaches
Hexafluorophosphate Salt Metathesis
A generalized approach involves reacting chlorotripyrrolidinophosphonium chloride with ammonium hexafluorophosphate (NH₄PF₆) in acetonitrile. This method, while straightforward, suffers from lower yields (70–75%) due to competing anion exchanges.
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve solubility but may complicate purification. Non-polar solvents (e.g., ethers) favor crystalline product formation but slow reaction kinetics.
Analytical Characterization
Post-synthesis analysis ensures compliance with pharmaceutical and research-grade standards:
Key Analytical Techniques
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³¹P NMR Spectroscopy : Confirms the absence of unreacted phosphine or phosphine oxide (δP ≈ 25–30 ppm for the target compound).
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HPLC : Quantifies purity using reverse-phase columns and UV detection at 210 nm.
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Melting Point : 145–148°C (sharp melting indicates high crystallinity).
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 421.73 g/mol |
| Melting Point | 145–148°C |
| Solubility | CHCl₃, MeOH, DMF |
| Moisture Sensitivity | High (store under N₂) |
Industrial and Laboratory-Scale Considerations
Scalability Challenges
Chemical Reactions Analysis
Types of Reactions: Chlorotripyrrolidinophosphonium hexafluorophosphate primarily undergoes substitution reactions, particularly in peptide coupling processes . It is also involved in the synthesis of coupling reagents and condensing agents .
Common Reagents and Conditions: Common reagents used with this compound include N-Fmoc and N-Z amino acids. The reactions are typically carried out in anhydrous solvents under inert conditions to prevent hydrolysis .
Major Products: The major products formed from reactions involving this compound are peptides and other coupled products, which are synthesized with high yield and without racemization .
Scientific Research Applications
Peptide Synthesis
Chlorotripyrrolidinophosphonium hexafluorophosphate is primarily utilized as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids, particularly in the synthesis of N-alkylated and N-Fmoc amino acids without racemization. This property makes it highly valuable for producing peptides with high yields and purity .
Condensing Agent
As a condensing agent, PyCloP is effective in promoting reactions that form carbon-nitrogen bonds. This application is crucial in the synthesis of various heterocyclic compounds and ligands that are important in drug discovery and development .
Synthesis of Coupling Reagents
The compound is also involved in the synthesis of other coupling reagents, expanding its utility in organic chemistry. Its role as a precursor or component in more complex reagents allows for greater flexibility and efficiency in synthetic pathways .
Material Science
In material science, PyCloP's ionic properties are leveraged for developing advanced materials, including polymers and nanomaterials. Its ability to participate in ionic interactions enhances the performance characteristics of these materials .
Pharmaceutical Development
This compound plays a significant role in pharmaceutical research, particularly in the design and synthesis of bioactive compounds. Its use in peptide coupling reactions is critical for creating therapeutically relevant peptides and proteins .
Case Studies
Mechanism of Action
The mechanism of action of chlorotripyrrolidinophosphonium hexafluorophosphate involves the activation of carboxyl groups in amino acids, facilitating their coupling with amine groups to form peptide bonds . This process is highly efficient and minimizes racemization, making it ideal for synthesizing peptides with high fidelity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphonium-based coupling agents share structural similarities but differ in substituents, leaving groups, and reactivity. Below is a detailed comparison with four analogous reagents:
Data Table: Key Properties of Phosphonium Coupling Agents
| Compound Name (Abbreviation) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Reactivity Profile | Typical Applications | Byproducts |
|---|---|---|---|---|---|---|
| Chlorotripyrrolidinophosphonium hexafluorophosphate (PyClOP) | 133894-48-1 | C₁₂H₂₄ClF₆N₃P₂ | 421.73 | High reactivity in hindered environments | Hindered amides, peptide couplings | Non-toxic pyrrolidine |
| Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) | 132705-51-2 | C₁₂H₂₄BrF₆N₃P₂ | 466.18 | Moderate reactivity; bromide leaving group | Tertiary amides, steric substrates | Non-toxic pyrrolidine |
| Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) | 56602-33-6 | C₁₈H₃₀F₆N₆OP | 520.40 | Standard reactivity; limited by steric hindrance | General peptide synthesis | Toxic HMPA |
| Benzotriazol-1-yl-oxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) | 128625-52-5 | C₁₈H₃₀F₆N₆OP | 520.40 | Improved safety over BOP | Non-hindered amide couplings | Less toxic byproducts |
Detailed Analysis
PyClOP vs. BOP/PyBOP: Structural Differences: PyClOP replaces BOP’s dimethylamino groups with pyrrolidino ligands, eliminating HMPA formation. PyBOP also uses pyrrolidino but retains an oxybenzotriazole (OBt) activating group, limiting its utility in hindered systems . Reactivity: PyClOP’s chloride leaving group facilitates faster activation of carboxylic acids compared to BOP’s OBt group. In one study, PyClOP achieved a reported 482% yield (possibly a typographical error; likely ~48%) in bis(cyclopeptide) synthesis, outperforming PyBOP in steric environments . Safety: PyClOP avoids HMPA, a neurotoxic byproduct of BOP, making it preferable for large-scale applications .
PyClOP vs. PyBroP :
- Leaving Group : PyBroP’s bromide ion is a weaker leaving group than PyClOP’s chloride, reducing its activation efficiency in some cases. However, PyBroP is effective for tertiary amide formation due to its bulk tolerance .
- Molecular Weight : PyBroP (466.18 g/mol) is heavier than PyClOP (421.73 g/mol), affecting solubility and reaction kinetics .
Counterion Influence : Hexafluorophosphate (PF₆⁻) provides superior stability and solubility in organic solvents compared to tetrafluoroborate (BF₄⁻), which is prone to hydrolysis .
Biological Activity
Chlorotripyrrolidinophosphonium hexafluorophosphate, commonly referred to as PyClop, is a coupling reagent widely used in organic synthesis, particularly in peptide synthesis. This compound has garnered attention not only for its synthetic utility but also for its biological activity and potential applications in drug development and nanotechnology.
- Molecular Formula : C₁₂H₂₄ClF₆N₃P₂
- Molecular Weight : 421.73 g/mol
- Melting Point : 138 °C
- Purity : ≥98% (by HPLC)
This compound is characterized by a phosphonium center with three pyrrolidine groups, which contributes to its reactivity and ability to form stable complexes with various substrates.
This compound acts primarily as a coupling agent in the formation of peptide bonds. Its mechanism involves the activation of carboxylic acids, allowing them to react more readily with amines to form peptides. This activation is crucial in synthesizing peptide-oligonucleotide conjugates and other complex biomolecules.
Biological Applications
- Peptide Synthesis : PyClop is utilized for the synthesis of peptide-oligonucleotide conjugates, which have significant implications in therapeutic development, particularly in targeted drug delivery systems. The efficiency of PyClop in facilitating these reactions can enhance the yield and purity of synthesized peptides .
- Nanotechnology : Research has indicated that PyClop can be employed in the functionalization of metal-organic frameworks (MOFs). These MOFs can serve as platforms for drug delivery or as catalysts in various chemical reactions. The ability to modify MOFs with peptides using PyClop allows for the creation of materials with tailored properties for specific applications .
Study on Peptide-Functionalized Metal-Organic Frameworks
In a study investigating the use of PyClop for grafting peptides onto MOFs, it was found that the yields of peptide attachment varied significantly based on the size and steric properties of the peptides used. For instance, smaller dipeptides exhibited higher grafting efficiencies compared to larger tri- or quadri-peptides due to better diffusion through the MOF's porous structure. The study highlighted that while grafting yields could reach up to 60% for dipeptides, they dropped to below 20% for larger peptides .
Anion Binding Properties
Another significant aspect of research involving PyClop is its role in enhancing the anion binding properties of cyclic peptides. In experiments, cyclic hexapeptides modified with PyClop showed improved stability constants when binding anions such as halides and sulfates. This property suggests potential applications in designing peptide-based sensors or therapeutic agents that can selectively bind and transport ions .
Summary Table of Biological Activity
| Property | Details |
|---|---|
| Chemical Structure | Phosphonium salt with three pyrrolidine groups |
| Primary Use | Peptide coupling agent |
| Biological Applications | Peptide synthesis, functionalization of MOFs |
| Grafting Yields | Up to 60% for dipeptides; <20% for tri- or quadri-peptides |
| Anion Binding Stability | Enhanced stability constants for halide and sulfate complexes |
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize Chlorotripyrrolidinophosphonium hexafluorophosphate with high purity?
- Methodological Answer : Synthesize the compound via nucleophilic substitution using tetrachloromonospirocyclotriphosphazene precursors and pyrrolidine derivatives in tetrahydrofuran (THF). Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography. Validate purity using NMR to confirm phosphazene backbone integrity and X-ray crystallography for structural elucidation .
Q. What are the critical stability considerations for storing this compound?
- Methodological Answer : Store under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Regularly test for decomposition using HPLC or ion chromatography to detect hexafluorophosphate (PF) degradation products. Avoid exposure to moisture by using flame-dried glassware and molecular sieves in storage containers .
Q. How is this compound utilized in coupling reactions, and what are its mechanistic advantages?
- Methodological Answer : It acts as a phosphonium-based coupling reagent, facilitating amide/peptide bond formation via in situ generation of active esters. Mechanistic studies using NMR can track intermediate formation. Compare reaction kinetics with other reagents (e.g., HATU) to evaluate efficiency under varying solvent polarities .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways involving this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. Use software like Gaussian or ORCA to simulate intermediates. Cross-validate computational predictions with experimental data (e.g., IR spectroscopy) to refine reaction pathways and reduce trial-and-error approaches .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproduct formation?
- Methodological Answer : Employ statistical Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry). Use multivariate analysis (e.g., PCA) to identify confounding factors. For byproduct characterization, combine LC-MS with isotopic labeling to trace reaction pathways .
Q. How can researchers integrate experimental and computational data to improve reaction yields?
- Methodological Answer : Implement feedback loops where experimental results (e.g., kinetic data) inform computational parameter adjustments. Tools like ICReDD’s reaction path search algorithms can iteratively refine conditions. Validate via parallel synthesis arrays to confirm predicted optima .
Q. What are the challenges in scaling up reactions using this compound, and how can reactor design mitigate them?
- Methodological Answer : Address exothermicity and mixing inefficiencies via flow chemistry systems with real-time temperature control. Use computational fluid dynamics (CFD) to model heat/mass transfer in batch reactors. Optimize catalyst loading via kinetic profiling to minimize reagent waste .
Q. How do solvent polarity and counterion effects influence the reactivity of this compound?
- Methodological Answer : Systematically test solvents (e.g., DMF vs. THF) using Kamlet-Taft parameters to correlate polarity with reaction rates. Investigate counterion effects via conductivity measurements and ion-pairing studies using NMR. Compare activation energies via Arrhenius plots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
